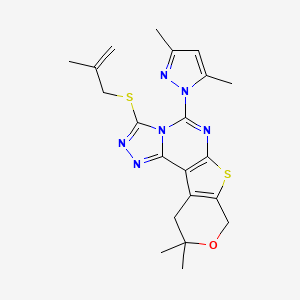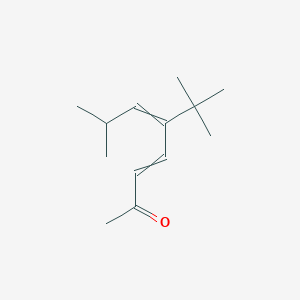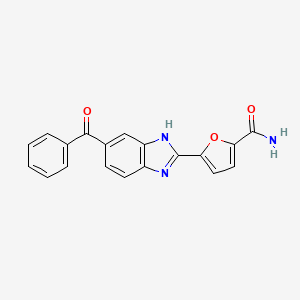
N~3~-(3,3-Diphenylpropyl)-N-hydroxy-beta-alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~3~-(3,3-Diphenylpropyl)-N-hydroxy-beta-alaninamide is an organic compound known for its diverse applications in medicinal chemistry and materials science. This compound belongs to the class of alkanamides and is characterized by the presence of a diphenylpropyl group attached to the beta-alaninamide backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N3-(3,3-Diphenylpropyl)-N-hydroxy-beta-alaninamide typically involves multiple steps. One common method starts with the Friedel-Crafts alkylation of benzene with cinnamonitrile to produce 3,3-diphenylpropionitrile. This intermediate is then subjected to catalytic hydrogenation to yield 3,3-diphenylpropylamine. The final step involves the reaction of 3,3-diphenylpropylamine with beta-alaninamide under specific conditions to obtain the target compound .
Industrial Production Methods
Industrial production of N3-(3,3-Diphenylpropyl)-N-hydroxy-beta-alaninamide follows similar synthetic routes but on a larger scale. The process is optimized to enhance yield and reduce production costs. Key steps include the use of efficient catalysts and reaction conditions that minimize by-products and maximize the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N~3~-(3,3-Diphenylpropyl)-N-hydroxy-beta-alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N~3~-(3,3-Diphenylpropyl)-N-hydroxy-beta-alaninamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of N3-(3,3-Diphenylpropyl)-N-hydroxy-beta-alaninamide involves its interaction with specific molecular targets. It is known to act as an NMDA glutamate receptor open channel blocker, which affects the signaling pathways in the nervous system. This interaction can modulate neurotransmitter release and influence various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- N-(3,3-Diphenylpropyl)-2-phenyl-4-quinazolinamine
- N-(3,3-Diphenylpropyl)glycinamide
- N-(3,3-Diphenylpropyl)cyclopropanecarboxamide .
Uniqueness
N~3~-(3,3-Diphenylpropyl)-N-hydroxy-beta-alaninamide is unique due to its specific structure and the presence of the beta-alaninamide backbone, which imparts distinct chemical and biological properties. Its ability to act as an NMDA receptor blocker sets it apart from other similar compounds, making it a valuable tool in neuroscience research .
Eigenschaften
CAS-Nummer |
919997-27-6 |
|---|---|
Molekularformel |
C18H22N2O2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
3-(3,3-diphenylpropylamino)-N-hydroxypropanamide |
InChI |
InChI=1S/C18H22N2O2/c21-18(20-22)12-14-19-13-11-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,19,22H,11-14H2,(H,20,21) |
InChI-Schlüssel |
GUHOHKPLKSNNMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CCNCCC(=O)NO)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]propanoic acid](/img/structure/B15171411.png)


![Dimethyl (2'Z)-1-butyl-3-ethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B15171424.png)



![1H-Imidazo[2,1-b]purine, 1-methyl-4-(1-pyrrolidinyl)-](/img/structure/B15171450.png)
![N-[4-(Benzyloxy)cyclohexyl]cycloheptanamine](/img/structure/B15171455.png)
![(4-Fluorophenyl)[4-(4-methoxyphenoxy)phenyl]methanone](/img/structure/B15171460.png)


![2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine](/img/structure/B15171477.png)

